4-(methylsulfonamidomethyl)-N-(thiophen-2-ylmethyl)cyclohexanecarboxamide
Description
4-(Methylsulfonamidomethyl)-N-(thiophen-2-ylmethyl)cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexane backbone substituted with a methylsulfonamidomethyl group and an N-(thiophen-2-ylmethyl)carboxamide moiety. While direct studies on this compound are sparse in the provided evidence, its structural analogs—particularly cyclohexanecarboxamide derivatives—have been extensively investigated for serotonin 1A (5-HT1A) receptor binding, metal chelation, and biological activity .
Properties
IUPAC Name |
4-(methanesulfonamidomethyl)-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-21(18,19)16-9-11-4-6-12(7-5-11)14(17)15-10-13-3-2-8-20-13/h2-3,8,11-12,16H,4-7,9-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQGKKTXWTZXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
WAY-100635 and Fluorinated Analogs
WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) is a well-characterized 5-HT1A receptor antagonist. Key structural differences include:
- Substituents : WAY-100635 incorporates a piperazine ring and pyridinyl group, whereas the target compound replaces these with a thiophen-2-ylmethyl group and a methylsulfonamidomethyl moiety.
- Applications : WAY-100635 derivatives, such as 18F-FCWAY and 18F-Mefway , are radiolabeled for positron emission tomography (PET) imaging of 5-HT1A receptors. These analogs exhibit high receptor affinity but suffer from defluorination in vivo, leading to bone uptake of radioactivity .
- Modifications : Bridgehead iodinated or fluoromethyl analogs of WAY-100635 (e.g., from and ) enhance metabolic stability and receptor specificity, demonstrating the importance of substituent positioning for pharmacokinetics .
Table 1: Structural and Functional Comparison with WAY-100635 Analogs
Thiourea-Linked Carboxamides
N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H2L1–H2L9 in ) share the cyclohexanecarboxamide core but replace the sulfonamide group with a thiourea linkage. These compounds are synthesized via condensation of cyclohexanecarbonyl isothiocyanate with aryl amines .
- Functional Differences: Thiourea derivatives exhibit metal chelation properties due to hard (O, N) and soft (S) donor atoms, enabling applications in catalysis and metallodrug design. The target compound’s sulfonamide group may confer different solubility or hydrogen-bonding capabilities.
- Biological Activity : Thiourea derivatives show antifungal, antitumor, and antiviral activities, whereas sulfonamides are more commonly associated with enzyme inhibition (e.g., carbonic anhydrase) .
Table 2: Comparison with Thiourea Derivatives
Alkyl-Substituted Cyclohexanecarboxamides
Simple alkyl derivatives like N-(heptan-4-yl)cyclohexanecarboxamide () lack aromatic or sulfonamide substituents.
- Structural Simplicity: These compounds are synthesized via copper-catalyzed alkylation, yielding linear or branched alkyl chains.
- Applications : Primarily used as intermediates in organic synthesis or for studying steric effects on carboxamide conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
